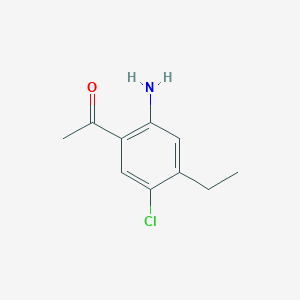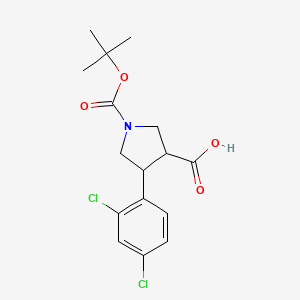
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Vue d'ensemble
Description
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants, such as cocaine and amphetamines. However, 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has a higher affinity for the dopamine transporter than other stimulants, leading to a more potent and longer-lasting effect.
Biochemical and Physiological Effects
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine increases heart rate and blood pressure, leading to cardiovascular effects. 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine also increases body temperature, leading to hyperthermia. Additionally, 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has been shown to cause neurotoxicity and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has several advantages for use in lab experiments. Its potent and long-lasting effects make it a useful tool for studying the dopaminergic and noradrenergic systems in the brain. Additionally, 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine's mechanism of action makes it a potential candidate for the development of new treatments for psychiatric disorders.
However, there are also limitations to the use of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine in lab experiments. Its high potency and potential for abuse make it a controlled substance, limiting its availability for research purposes. Additionally, the neurotoxicity and oxidative stress caused by 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine can make it difficult to study its effects on the brain.
Orientations Futures
There are several future directions for research on 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine. One area of interest is the development of new treatments for psychiatric disorders based on 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine's mechanism of action. Additionally, research on the neurotoxicity and oxidative stress caused by 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine could lead to new insights into the long-term effects of stimulant use. Finally, studies on the pharmacokinetics and metabolism of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine could lead to the development of new drug testing methods.
Applications De Recherche Scientifique
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has a high affinity for the dopamine transporter and norepinephrine transporter, leading to increased levels of dopamine and norepinephrine in the brain. This mechanism of action makes 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine a potential candidate for the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.
Propriétés
IUPAC Name |
4-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-8-14(9-12(2)15(11)17-3)10-13-4-6-16-7-5-13/h8-9,13,16H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGJNIIQUNGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588795 | |
| Record name | 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine | |
CAS RN |
955314-89-3 | |
| Record name | 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B1627137.png)


![1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol](/img/structure/B1627141.png)
![4-[(Prop-2-en-1-yl)amino]oxane-4-carboxylic acid](/img/structure/B1627143.png)

![3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627146.png)
![1-{[(3-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627147.png)
![4,6-Dichloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627148.png)

![(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1627152.png)
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627154.png)

![tert-Butyl [2-amino-2-(2,4-dichlorophenyl)ethyl]carbamate](/img/structure/B1627157.png)